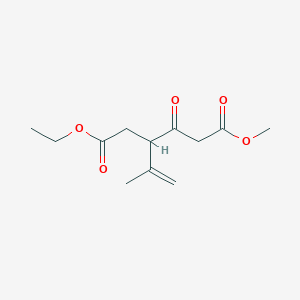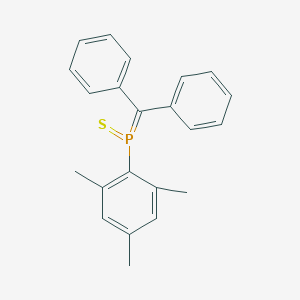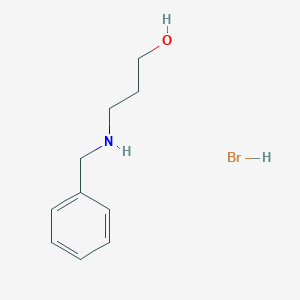![molecular formula C6H6Br2 B14399287 5,5-Dibromobicyclo[2.1.1]hex-2-ene CAS No. 88472-15-5](/img/structure/B14399287.png)
5,5-Dibromobicyclo[2.1.1]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibromobicyclo[211]hex-2-ene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the same carbon atom within the bicyclo[211]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromobicyclo[2.1.1]hex-2-ene typically involves the bromination of bicyclo[2.1.1]hex-2-ene. One common method is the addition of bromine (Br2) to bicyclo[2.1.1]hex-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature and monitored by techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dibromobicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form bicyclo[2.1.1]hex-2-ene or other unsaturated derivatives.
Addition Reactions: The double bond in the bicyclic framework can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives of bicyclo[2.1.1]hex-2-ene.
Elimination Reactions: Production of bicyclo[2.1.1]hex-2-ene or other unsaturated compounds.
Addition Reactions: Formation of halogenated derivatives of bicyclo[2.1.1]hex-2-ene.
Applications De Recherche Scientifique
5,5-Dibromobicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5-Dibromobicyclo[2.1.1]hex-2-ene involves its ability to undergo various chemical transformations due to the presence of reactive bromine atoms and the strained bicyclic framework. The compound can interact with nucleophiles, electrophiles, and bases, leading to the formation of different products through substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hex-2-ene: The parent compound without bromine substitution.
5,5-Dichlorobicyclo[2.1.1]hex-2-ene: A similar compound with chlorine atoms instead of bromine.
5,5-Difluorobicyclo[2.1.1]hex-2-ene: A fluorinated analogue of the compound.
Uniqueness
5,5-Dibromobicyclo[2.1.1]hex-2-ene is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atoms make the compound more reactive in substitution and elimination reactions, allowing for the synthesis of a wide range of derivatives and functionalized products.
Propriétés
Numéro CAS |
88472-15-5 |
|---|---|
Formule moléculaire |
C6H6Br2 |
Poids moléculaire |
237.92 g/mol |
Nom IUPAC |
5,5-dibromobicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H6Br2/c7-6(8)4-1-2-5(6)3-4/h1-2,4-5H,3H2 |
Clé InChI |
BJLNZVJLMLPTCO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


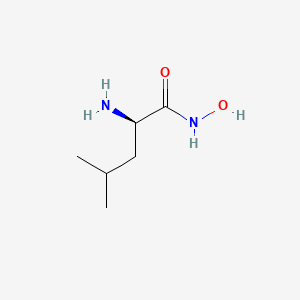

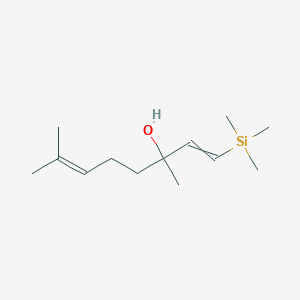
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
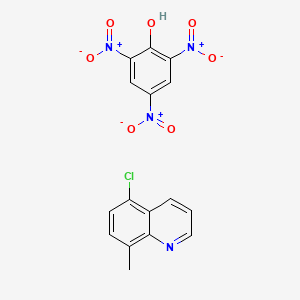

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
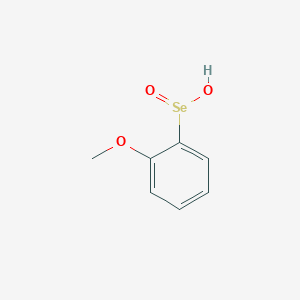
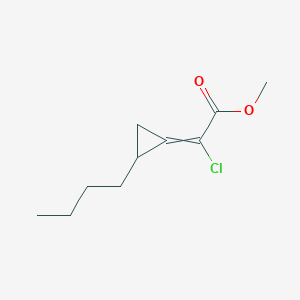

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
